ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate is a fascinating compound with a complex structure. It belongs to the imidazole family, which plays a crucial role in various biological processes. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Our compound features an ethyl ester group, a carbamoyl group, and a methoxyphenyl substituent.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves intramolecular heterocyclization of primary Michael adducts. Specifically, ethyl 3-aryl-2-cyanoprop-2-enoates react with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine. The reaction occurs either at room temperature or under reflux, yielding ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-oxopiperidine-3-carboxylates in 73–90% yields .
Industrial Production Methods:: While industrial-scale production methods are not widely documented, the synthetic route described above can be adapted for larger-scale production. Optimization of reaction conditions, catalysts, and purification steps would be necessary for industrial applications.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while oxidation might lead to a carboxylic acid derivative.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties due to its imidazole core. Researchers explore its potential as an antifungal, antibacterial, or antiviral agent.
Chemical Biology: It can serve as a building block for designing new compounds with specific biological activities.
Industry: Its unique structure could find applications in materials science, catalysis, or organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth exploring related imidazole derivatives. Researchers often compare their properties, reactivity, and biological effects.
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)12-11(15-8-16-12)13(18)17-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
MQKVIZGUASIILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC |
solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.